(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone
Description
The compound "(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone" is a hybrid molecule featuring a 4,7-dimethoxybenzo[d]thiazole core linked to a piperazine moiety via a methanone bridge, with a 5-nitrothiophen-2-yl substituent. This structure combines electron-rich aromatic systems (dimethoxy groups) with electron-withdrawing nitro functionality, creating a unique electronic profile.
Key structural attributes include:
- 4,7-Dimethoxybenzo[d]thiazole: Enhances lipophilicity and modulates electronic effects.
- 5-Nitrothiophene: Introduces strong electron-withdrawing properties, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S2/c1-26-11-3-4-12(27-2)16-15(11)19-18(29-16)21-9-7-20(8-10-21)17(23)13-5-6-14(28-13)22(24)25/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZANWMAUNQPFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone , also referred to by its IUPAC name, is an organic molecule that has garnered attention for its potential biological activities. This compound integrates multiple pharmacophoric elements, including a benzo[d]thiazole moiety and a piperazine ring, which are known for their diverse therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound’s structure is characterized by:
- A benzo[d]thiazole ring, which is known for its role in various biological activities.
- A piperazine ring that enhances binding affinity to biological targets.
- A 5-nitrothiophen moiety that may contribute to its pharmacological properties.
Molecular Formula : CHNOS
Molecular Weight : 441.55 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:
- Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing cellular signaling pathways.
- Enzyme Inhibition : It has been suggested that the compound could inhibit certain enzymes involved in disease processes, particularly those related to cancer and inflammation.
Biological Activity and Therapeutic Potential
Recent studies have demonstrated the following biological activities associated with this compound:
Antitumor Activity
Research indicates that derivatives of thiazole compounds exhibit significant antitumor properties. In a study evaluating similar thiazole derivatives, several compounds showed high cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of tyrosine kinases, which are critical in cell signaling pathways related to cancer proliferation. Notably:
- Compounds similar to (4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone were found effective against prostate cancer cell lines (PC-3) and exhibited inhibition against c-Met kinase .
Enzyme Inhibition
Studies have reported that compounds containing thiazole and piperazine moieties can selectively inhibit carbonic anhydrase (CA) isoforms. For instance:
- The enzyme inhibition profile showed that certain derivatives had inhibition constants (K) in the micromolar range against hCA II, while being ineffective against other isoforms like hCA IX .
Case Studies and Research Findings
- Cytotoxic Screening : A study synthesized 47 new thiazole derivatives and tested their cytotoxic effects on six tumor cell lines. Several compounds demonstrated promising results with high inhibition rates against specific tyrosine kinases .
- Mechanistic Insights : The interaction of similar compounds with cellular pathways was explored through various assays, revealing their potential as therapeutic agents targeting tumor growth through multiple mechanisms .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. Studies have shown that derivatives of benzo[d]thiazole often possess significant cytotoxic effects against various cancer cell lines, making this compound a candidate for further investigation in cancer therapy.
Antimicrobial Properties
The presence of the nitro group and the thiazole ring enhances the compound's potential as an antimicrobial agent. Preliminary studies suggest that compounds with similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria, as well as fungi .
Neuropharmacological Effects
The piperazine moiety is known for its efficacy in modulating neurotransmitter systems. This compound may have implications in treating neurological disorders by acting on serotonin or dopamine receptors, which warrants further exploration through pharmacological studies .
Organic Electronics
Due to its unique electronic properties, the compound can be utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiazole and piperazine units can enhance charge transport properties, making it suitable for electronic applications .
Photocatalysis
The compound's structure may also enable it to act as a photocatalyst in various chemical reactions under light irradiation. This application is particularly relevant in the development of sustainable chemical processes aimed at reducing energy consumption.
In a study conducted to evaluate the biological activity of related compounds, researchers synthesized several derivatives of benzo[d]thiazole and tested their effects on cancer cell lines. The results indicated that modifications to the piperazine ring significantly altered cytotoxicity profiles, suggesting that structural optimization can enhance therapeutic efficacy .
Synthesis Optimization
A detailed synthesis route was developed for creating this compound, focusing on maximizing yield and purity through careful selection of reaction conditions and purification techniques. This study highlighted the importance of optimizing synthetic pathways in developing pharmaceutical compounds .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related molecules from the evidence, focusing on substituent effects and pharmacological relevance.
Key Observations :
Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., nitro in 6f and 7f) correlate with higher melting points (161–162°C and 138–141°C, respectively) compared to electron-donating groups (e.g., methoxy in 6c: 131–132°C). This trend aligns with increased intermolecular dipole interactions . Tosyl-substituted methanones (e.g., 9eb) exhibit exceptionally high melting points (>250°C), likely due to sulfonyl group rigidity and hydrogen-bonding capacity .
Biological Relevance :
- While the target compound lacks reported activity data, analogues like 9eb demonstrate carbonic anhydrase (CA) inhibition , a property linked to sulfonamide/sulfonyl groups . The absence of such groups in the target compound may limit its CA affinity.
Synthetic Yields :
Electronic and Steric Comparisons
- Nitro vs.
- Piperazine Flexibility : Unlike rigid tosyl-piperazine derivatives (e.g., 9eb), the target compound’s piperazine moiety may adopt multiple conformations, influencing pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
